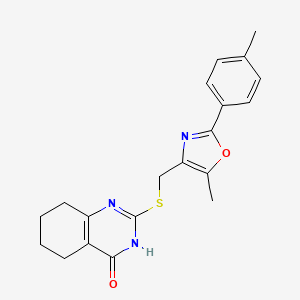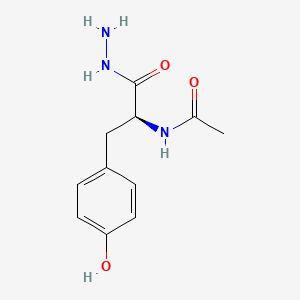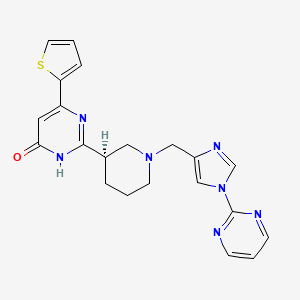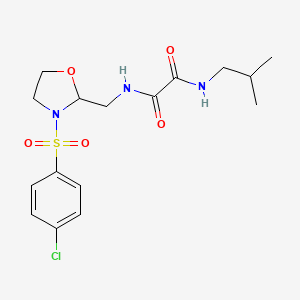![molecular formula C22H27NO6 B2751875 6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol CAS No. 102616-82-0](/img/structure/B2751875.png)
6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of “6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol” includes a piperidine moiety, which is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It also contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .Chemical Reactions Analysis
While specific chemical reactions involving “6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol” are not mentioned in the resources, piperidine derivatives in general have been involved in various chemical reactions. For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Scientific Research Applications
- Piperidines are essential building blocks in drug development. The piperidine nucleus is prevalent in pharmaceuticals due to its diverse biological activities. Researchers have investigated the synthesis of substituted piperidines and their derivatives for potential drug candidates .
- The compound’s structure and functional groups can be modified to enhance its pharmacological properties. For instance, halogen, carboxyl, nitro, or methyl groups on the benzodioxole ring may influence cytotoxicity .
Medicinal Chemistry and Drug Design
Future Directions
Piperidine derivatives, including “6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol”, may continue to be a subject of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on exploring their potential therapeutic applications and improving their synthesis methods.
Mechanism of Action
Target of Action
Compounds containing the piperidine nucleus and the trimethoxyphenyl (tmp) group have been found to interact with a variety of targets, including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Piperidine derivatives have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization . TMP-bearing compounds have also been found to inhibit various proteins and enzymes, contributing to their diverse bioactivity effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tubulin polymerization can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Inhibition of proteins like Hsp90 and TrxR can disrupt cellular homeostasis and redox balance, respectively .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways affected. For instance, inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis . Similarly, disruption of protein function can lead to cellular stress and potential cell death .
properties
IUPAC Name |
6-[piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-25-19-9-14(10-20(26-2)22(19)27-3)21(23-7-5-4-6-8-23)15-11-17-18(12-16(15)24)29-13-28-17/h9-12,21,24H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFTVDRTEGBGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)




![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2751812.png)